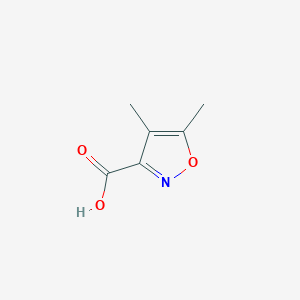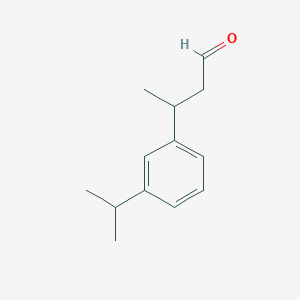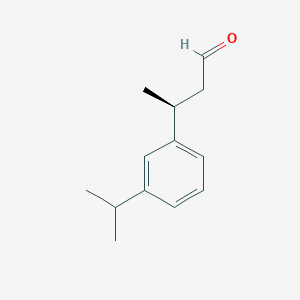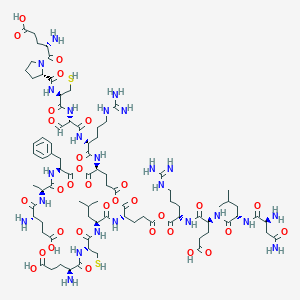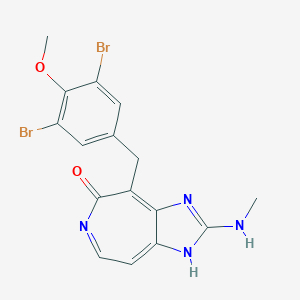
セラタミンB
説明
Ceratamine B is a naturally occurring compound that has been used in scientific research for many years. It is a member of the ceramide family, which is composed of a variety of long-chain fatty acids. Ceratamine B is a small molecule that is highly soluble in water and has been used for a variety of research applications, including cell culture and drug delivery.
科学的研究の応用
抗有糸分裂剤
セラタミンBは、セラタミンAとともに、微小管安定化抗有糸分裂剤として同定されている複素環式アルカロイドです . これらは、細胞分裂の一種である有糸分裂において細胞周期を停止させることが判明しています .
癌研究
癌研究では、this compoundは有意な効果があることが判明しています。 セラタミンで乳がん細胞MCF-7細胞を処理すると、有糸分裂でのみ細胞周期の進行が濃度依存的に阻害されます . このため、セラタミンはがん治療の候補となります。
微小管重合
This compoundは、微小管関連タンパク質が存在しない場合でも、微小管の重合を直接促進します . これは、this compoundが細胞の構造と機能に影響を与える可能性を示しており、重要です。
医薬品開発
キラル中心を持たない単純な構造であるため、セラタミンは魅力的な医薬品リードとみなされています . その独自の特性と細胞への影響は、新規薬物の開発のための潜在的な候補としています。
神経変性疾患
This compoundの神経変性疾患における特定の役割は言及されていませんが、同様の化合物がパーキンソン病やハンチントン病などの神経変性疾患における潜在的な用途について研究されています .
糖尿病と変形性関節症
同様に、this compoundについては具体的には言及されていませんが、同様の化合物が糖尿病や変形性関節症などの疾患における潜在的な利点について研究されています .
作用機序
Target of Action
Ceratamine B is a heterocyclic alkaloid that primarily targets microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
Ceratamine B interacts with its target by directly stimulating microtubule polymerization . This interaction results in a dense perinuclear microtubule network in interphase cells and multiple pillar-like tubulin structures in mitotic cells .
Biochemical Pathways
The primary biochemical pathway affected by Ceratamine B is the microtubule dynamics . By stabilizing microtubules, Ceratamine B disrupts their normal dynamics, leading to a block in cell cycle progression, specifically at mitosis . This disruption can ultimately lead to cell death, especially in highly proliferative cells like cancer cells .
Pharmacokinetics
These studies involved incubating the compound within rat and human liver microsomes . The initial analysis was performed in a qualitative manner with LC-MS/MS techniques used for structure elucidation .
Result of Action
The molecular and cellular effects of Ceratamine B’s action are primarily observed as changes in cell cycle progression. Treatment of breast carcinoma MCF-7 cells with Ceratamine B causes a concentration-dependent block of cell cycle progression exclusively at mitosis . This block in cell cycle progression can lead to cell death, particularly in cancer cells .
Action Environment
生化学分析
Biochemical Properties
Ceratamine B plays a crucial role in biochemical reactions by interacting with microtubules. It stabilizes microtubules, preventing their depolymerization, which is essential for cell division. This stabilization mechanism is similar to that of other well-known microtubule-targeting agents like taxanes. Ceratamine B interacts with tubulin, the protein subunit of microtubules, and enhances its polymerization. This interaction disrupts the normal dynamics of microtubules, leading to cell cycle arrest at the mitotic phase .
Cellular Effects
Ceratamine B exerts significant effects on various types of cells, particularly cancer cells. It induces cell cycle arrest at the G2/M phase, leading to apoptosis or programmed cell death. This compound affects cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival. Ceratamine B also influences gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. Additionally, it impacts cellular metabolism by altering the balance between anabolic and catabolic processes .
Molecular Mechanism
The molecular mechanism of Ceratamine B involves its binding to the colchicine-binding site on tubulin. This binding inhibits the depolymerization of microtubules, leading to their stabilization. Ceratamine B also affects the activity of various enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, Ceratamine B prevents the progression of the cell cycle, leading to cell cycle arrest and apoptosis. Furthermore, this compound modulates gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ceratamine B change over time. Initially, it induces rapid cell cycle arrest and apoptosis in cancer cells. Prolonged exposure to Ceratamine B can lead to the development of resistance in some cell lines. The stability of Ceratamine B is also a critical factor, as it can degrade over time, reducing its efficacy. Long-term studies have shown that Ceratamine B can have lasting effects on cellular function, including alterations in cell morphology and gene expression patterns .
Dosage Effects in Animal Models
The effects of Ceratamine B vary with different dosages in animal models. At low doses, Ceratamine B effectively induces cell cycle arrest and apoptosis without causing significant toxicity. At higher doses, Ceratamine B can cause adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a minimum concentration of Ceratamine B is required to achieve its antimitotic effects. Toxicity studies have shown that the therapeutic window for Ceratamine B is relatively narrow, necessitating careful dosage optimization .
Metabolic Pathways
Ceratamine B is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. The primary enzymes involved in its metabolism are cytochrome P450 isoforms, particularly CYP3A4/5. These enzymes catalyze the N- and O-dealkylation of Ceratamine B, leading to the formation of various metabolites. The metabolic stability of Ceratamine B varies between species, with higher clearance rates observed in rat liver microsomes compared to human liver microsomes. This difference in metabolic stability can influence the pharmacokinetics and efficacy of Ceratamine B .
Transport and Distribution
Ceratamine B is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, which facilitate its uptake and distribution. Ceratamine B tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys. Its localization within cells is influenced by its lipophilicity and affinity for cellular membranes. The distribution of Ceratamine B can also be affected by its binding to plasma proteins, which can modulate its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of Ceratamine B is primarily within the cytoplasm, where it interacts with microtubules. It can also localize to the nucleus, where it affects gene expression and cell cycle regulation. The targeting of Ceratamine B to specific cellular compartments is influenced by its chemical structure and post-translational modifications. These modifications can include phosphorylation and glycosylation, which can alter the activity and function of Ceratamine B. The subcellular localization of Ceratamine B is crucial for its antimitotic effects and overall efficacy .
特性
IUPAC Name |
4-[(3,5-dibromo-4-methoxyphenyl)methyl]-2-(methylamino)-1H-imidazo[4,5-d]azepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2N4O2/c1-19-16-21-12-3-4-20-15(23)9(13(12)22-16)5-8-6-10(17)14(24-2)11(18)7-8/h3-4,6-7H,5H2,1-2H3,(H2,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAXBUZDPZIHER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(C(=O)N=CC=C2N1)CC3=CC(=C(C(=C3)Br)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458581 | |
| Record name | Ceratamine B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
634151-16-9 | |
| Record name | Ceratamine B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the metabolism of Ceratamine B in humans and rats?
A2: Studies utilizing liver microsomes show that Ceratamine B undergoes phase I metabolism in both rats and humans, primarily through N- and O-dealkylations [, ]. While both species exhibit similar metabolic pathways, the major metabolites differ. In rat liver microsomes, the aminoimidazole moiety is the primary site of metabolism, while the dibrominated aromatic ring is the preferred site in human liver microsomes []. Interestingly, Ceratamine B demonstrates higher stability in human liver microsomes compared to rat liver microsomes [].
Q2: What is the significance of the structural simplicity of Ceratamine B in the context of drug development?
A3: Ceratamine B, unlike many other microtubule-stabilizing agents, possesses a remarkably simple structure devoid of chiral centers []. This inherent structural simplicity offers a significant advantage in drug development. It potentially translates to less complex synthesis pathways, easier characterization, and potentially reduced manufacturing costs. Furthermore, this simplicity can be advantageous for structure-activity relationship (SAR) studies, allowing for more straightforward modifications to optimize its pharmacological properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride](/img/structure/B26798.png)



